molecular formula C18H13N3OS B3013576 N-[4-(1H-benzimidazol-2-yl)phenyl]thiophene-2-carboxamide CAS No. 330635-70-6

N-[4-(1H-benzimidazol-2-yl)phenyl]thiophene-2-carboxamide

Cat. No.: B3013576
CAS No.: 330635-70-6
M. Wt: 319.38
InChI Key: ULVMGOVEIWGGKV-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

N-[4-(1H-benzimidazol-2-yl)phenyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[4-(1H-benzimidazol-2-yl)phenyl]thiophene-2-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique because it combines the biological activities of both benzimidazole and thiophene rings. This dual functionality can enhance its potential as a therapeutic agent and make it a valuable compound for further research .

Biological Activity

N-[4-(1H-benzimidazol-2-yl)phenyl]thiophene-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and other therapeutic potentials, supported by relevant research findings and data.

Chemical Structure and Properties

The compound features a benzimidazole moiety linked to a thiophene ring through a phenyl group. This structural combination is significant as both benzimidazole and thiophene derivatives are known for their diverse pharmacological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various benzimidazole derivatives, including this compound.

Key Findings:

  • Minimum Inhibitory Concentration (MIC) : The compound has shown promising activity against several bacterial strains. For example, derivatives with similar structures exhibited MIC values ranging from 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis .
  • Biofilm Inhibition : It has also been noted for its ability to inhibit biofilm formation, which is crucial in treating persistent infections .

Comparative Data Table:

CompoundMIC (μg/mL)Activity Type
This compound0.22 - 0.25Antimicrobial
Other Benzimidazole Derivative0.25 - 0.30Antimicrobial

Anticancer Activity

The anticancer potential of this compound is also noteworthy.

Research Insights:

  • Cytotoxicity Studies : In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines, including lung (A549), breast (T47D), and bladder (HCV29T) cancer cells. Some derivatives showed stronger antiproliferative properties than cisplatin, a commonly used chemotherapeutic agent .

Case Study Example:

In a study involving the synthesis of new benzimidazole derivatives, it was found that specific modifications led to enhanced cytotoxicity against human cancer cell lines, suggesting that structural variations can optimize therapeutic efficacy .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural components.

Key SAR Insights:

  • Benzimidazole Moiety : Known for broad-spectrum pharmacological properties, including antibacterial and anticancer activities.
  • Thiophene Ring : Contributes to the compound's electronic properties, enhancing interaction with biological targets.

Properties

IUPAC Name

N-[4-(1H-benzimidazol-2-yl)phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3OS/c22-18(16-6-3-11-23-16)19-13-9-7-12(8-10-13)17-20-14-4-1-2-5-15(14)21-17/h1-11H,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULVMGOVEIWGGKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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